molecular formula C14H19NO4 B2404249 Tert-butoxycarbonylamino-O-tolyl-acetic acid CAS No. 40512-48-9

Tert-butoxycarbonylamino-O-tolyl-acetic acid

Cat. No.: B2404249
CAS No.: 40512-48-9
M. Wt: 265.309
InChI Key: OGMPKTUPLFYBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butoxycarbonylamino-O-tolyl-acetic acid: is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to an O-tolyl-acetic acid moiety. This compound is primarily used in organic synthesis, particularly in the protection of amines during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of Amines: The tert-butoxycarbonyl group is introduced to the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

    Formation of Tert-butoxycarbonylamino-O-tolyl-acetic acid: The protected amine is then reacted with O-tolyl-acetic acid under suitable conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Coupling Reactions: N,N’-diisopropylcarbodiimide, 1-hydroxybenzotriazole.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

    Deprotected Amines: Removal of the Boc group yields the free amine.

    Substituted Derivatives: Various substituted products depending on the electrophiles used.

Scientific Research Applications

Chemistry:

Biology:

    Protein Engineering: The compound is used in the modification of proteins and peptides to study their structure and function.

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.

Industry:

    Chemical Manufacturing: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

Mechanism of Action: The primary function of tert-butoxycarbonylamino-O-tolyl-acetic acid is to protect the amino group during chemical reactions. The Boc group stabilizes the amino group, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further modifications .

Molecular Targets and Pathways: The compound interacts with various molecular targets, including amino acids and peptides, through the formation of amide bonds. The pathways involved include nucleophilic substitution and deprotection reactions.

Comparison with Similar Compounds

    Tert-butoxycarbonylamino-acetic acid: Similar structure but lacks the O-tolyl group.

    Tert-butoxycarbonylamino-benzoic acid: Contains a benzoic acid moiety instead of the O-tolyl group.

    Tert-butoxycarbonylamino-propionic acid: Features a propionic acid moiety.

Uniqueness: Tert-butoxycarbonylamino-O-tolyl-acetic acid is unique due to the presence of the O-tolyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

2-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9-7-5-6-8-10(9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMPKTUPLFYBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960918
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(2-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40512-48-9
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(2-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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